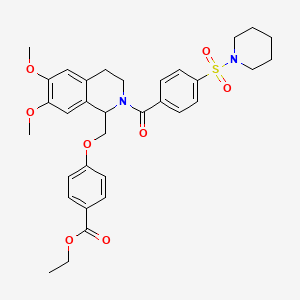
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of certain enzymes involved in cell proliferation. Additionally, its neuroprotective effects may be due to its ability to modulate certain signaling pathways involved in neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced cell damage. In animal models of neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Additionally, its ability to induce apoptosis in cancer cells can be useful in drug discovery and development. However, one limitation is the lack of understanding of its exact mechanism of action, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to further investigate its mechanism of action, which can aid in the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in vivo. Finally, its potential use in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Métodos De Síntesis
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with 4-(chloromethyl)-5-fluoropyridine-3-carboxylic acid followed by the addition of piperazine in the presence of a base. The product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(5-Fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a therapeutic agent for neurological disorders, as it has shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-24-14-7-13(2-3-19-14)21-5-4-20(10-15(21)22)16(23)11-6-12(17)9-18-8-11/h2-3,6-9H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYHDEBTRIMCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)



![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)


![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
